molecular formula C11H12O B13628109 3-(3,5-Dimethylphenyl)acrylaldehyde

3-(3,5-Dimethylphenyl)acrylaldehyde

Katalognummer: B13628109
Molekulargewicht: 160.21 g/mol
InChI-Schlüssel: QEEXMMMSNIJBHP-ONEGZZNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Dimethylphenyl)prop-2-enal is an organic compound with the molecular formula C11H12O It belongs to the class of cinnamaldehydes, characterized by the presence of a phenyl group substituted with two methyl groups at positions 3 and 5, and an aldehyde group at the end of a three-carbon chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethylphenyl)prop-2-enal typically involves the reaction of 3,5-dimethylbenzaldehyde with acrolein under basic conditions. The reaction proceeds via a Knoevenagel condensation, where the aldehyde group of 3,5-dimethylbenzaldehyde reacts with the activated methylene group of acrolein to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of 3-(3,5-dimethylphenyl)prop-2-enal can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,5-Dimethylphenyl)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts, such as sulfuric acid (H2SO4) for nitration and chlorosulfonic acid (HSO3Cl) for sulfonation.

Major Products Formed

    Oxidation: 3-(3,5-Dimethylphenyl)propanoic acid.

    Reduction: 3-(3,5-Dimethylphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

3-(3,5-Dimethylphenyl)prop-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying the reactivity of cinnamaldehydes.

    Industry: Used in the production of fragrances and flavoring agents due to its aromatic properties.

Wirkmechanismus

The mechanism of action of 3-(3,5-dimethylphenyl)prop-2-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cinnamaldehyde: The parent compound of 3-(3,5-dimethylphenyl)prop-2-enal, lacking the methyl substitutions on the aromatic ring.

    3-Phenylprop-2-enal: Similar structure but without the methyl groups at positions 3 and 5.

    3-(4-Methylphenyl)prop-2-enal: A related compound with a single methyl group at position 4.

Uniqueness

3-(3,5-Dimethylphenyl)prop-2-enal is unique due to the presence of two methyl groups on the aromatic ring, which can influence its reactivity and interaction with other molecules. These substitutions can enhance its stability and modify its electronic properties, making it distinct from other cinnamaldehyde derivatives.

Eigenschaften

Molekularformel

C11H12O

Molekulargewicht

160.21 g/mol

IUPAC-Name

(E)-3-(3,5-dimethylphenyl)prop-2-enal

InChI

InChI=1S/C11H12O/c1-9-6-10(2)8-11(7-9)4-3-5-12/h3-8H,1-2H3/b4-3+

InChI-Schlüssel

QEEXMMMSNIJBHP-ONEGZZNKSA-N

Isomerische SMILES

CC1=CC(=CC(=C1)/C=C/C=O)C

Kanonische SMILES

CC1=CC(=CC(=C1)C=CC=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.